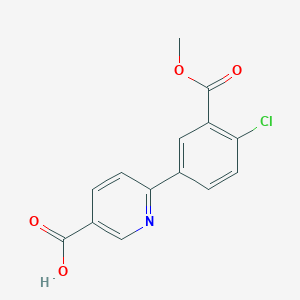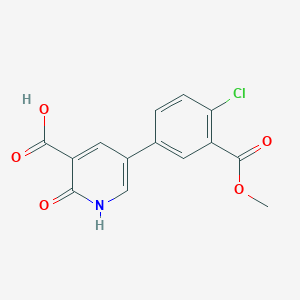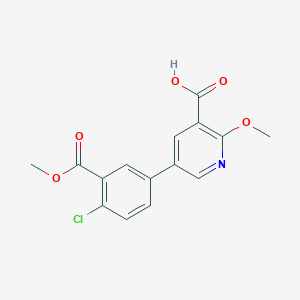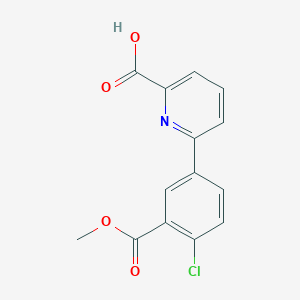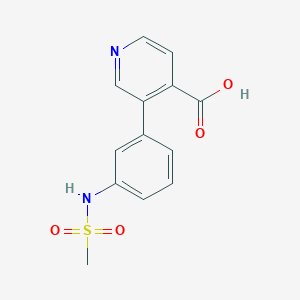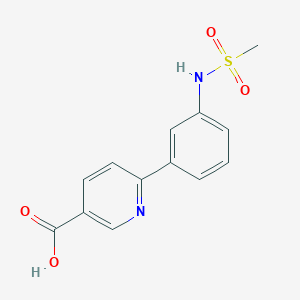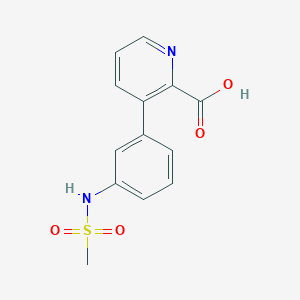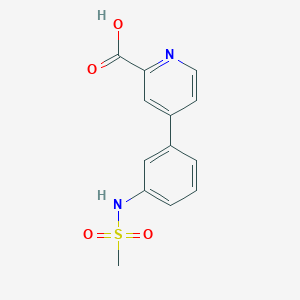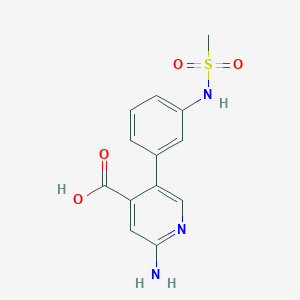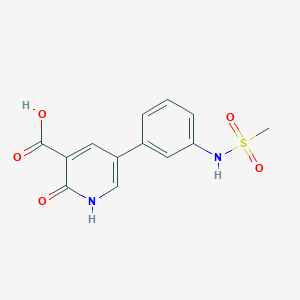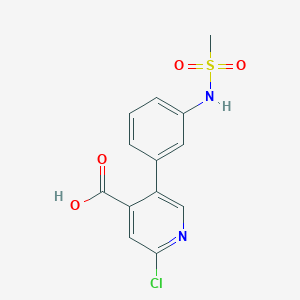
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylsulfonylaminophenyl)picolinic acid (5-MSPP) is a molecule with a wide range of applications in scientific research. It is a common intermediate in the synthesis of pharmaceuticals, and is also used in the synthesis of polymers, dyes, and other compounds. 5-MSPP is also used in the production of organic acids and in the manufacturing of polymers. The chemical structure of 5-MSPP is shown in Figure 1.
科学研究应用
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, polymers, dyes, and other compounds. 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is also used in the production of organic acids and in the manufacturing of polymers. It has been used in the synthesis of drugs such as anticonvulsants, antibiotics, and anti-inflammatory drugs. 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is also used in the synthesis of polymers, dyes, and other compounds for use in the medical and cosmetic industries.
作用机制
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is an intermediate in the synthesis of pharmaceuticals, polymers, dyes, and other compounds. Its mechanism of action is not well understood, but it is believed to be involved in the formation of reactive intermediates that can be used in the synthesis of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% are not well understood. However, it is believed to be involved in the formation of reactive intermediates that can be used in the synthesis of pharmaceuticals, polymers, dyes, and other compounds.
实验室实验的优点和局限性
The advantages of using 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in lab experiments include its availability, low cost, and ease of use. It is also a relatively safe compound, with no known health risks associated with its use. The main limitation of using 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in lab experiments is that its mechanism of action is not well understood.
未来方向
For the research and development of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% include further exploration of its mechanism of action, as well as the development of new applications for the molecule. Additionally, further research could be done to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a pharmaceutical intermediate and its possible uses in the medical and cosmetic industries. Research could also be conducted to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a polymer, dye, or other compound for use in industrial applications. Finally, further research could be done to explore the potential of 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% as a source of organic acids.
合成方法
5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized in two ways. The first method involves the reaction of 3-methylsulfonylaminophenol with picolinic anhydride in the presence of an acid catalyst. This reaction yields 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and picolinic acid as byproducts. The second method is the reaction of 3-methylsulfonylaminophenol with picolinic acid in the presence of an acid catalyst. This reaction yields 5-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and picolinic anhydride as byproducts.
属性
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)10-5-6-12(13(16)17)14-8-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILROBXJOFYTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


